GLUT inhibitor-1

GLUT1 GLUT3 isoform selectivity

GLUT inhibitor-1 is a highly differentiated, orally bioavailable dual GLUT1 (IC50=242nM) and GLUT3 (IC50=179nM) inhibitor. Its 45-49% oral bioavailability enables chronic in vivo dosing, replacing stressful IP injections required by early inhibitors like WZB117. With 41x greater GLUT1 potency, it ensures robust glycolytic flux inhibition and minimal non-specific cytotoxicity. Ideal for cancer metabolism and autoimmune disease models.

Molecular Formula C32H35N7O2
Molecular Weight 549.7 g/mol
Cat. No. B13395263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLUT inhibitor-1
Molecular FormulaC32H35N7O2
Molecular Weight549.7 g/mol
Structural Identifiers
SMILESCC1(CC1)NC(=O)COC2=CC=CC(=C2)C3=NC4=C(CN(CC4)C5CCC5)C(=N3)NC6=CC=C(C=C6)C7=CNN=C7
InChIInChI=1S/C32H35N7O2/c1-32(13-14-32)38-29(40)20-41-26-7-2-4-22(16-26)30-36-28-12-15-39(25-5-3-6-25)19-27(28)31(37-30)35-24-10-8-21(9-11-24)23-17-33-34-18-23/h2,4,7-11,16-18,25H,3,5-6,12-15,19-20H2,1H3,(H,33,34)(H,38,40)(H,35,36,37)
InChIKeyIXZVJTRRPOHKJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GLUT Inhibitor-1: Procurement Guide for a Dual GLUT1/GLUT3 Inhibitor with Oral Bioavailability


GLUT inhibitor-1 is a potent and orally active small molecule that inhibits the facilitative glucose transporters GLUT1 and GLUT3, with IC50 values of 242 nM and 179 nM, respectively . It demonstrates selectivity for GLUT1 and GLUT3 over a broad panel of 31 receptors, ion channels, and transporters at 10 µM [1]. Its molecular formula is C32H35N7O2 (MW: 549.67) with the CAS Registry Number 2421141-40-2 . This compound is a research tool for investigating glucose metabolism in cancer and autoimmune diseases, offering a distinct isoform inhibition profile compared to GLUT1-selective probes or pan-GLUT inhibitors [1].

Why Generic Substitution Fails: Isoform Selectivity Divergence Among GLUT Inhibitors


The facilitative glucose transporter (GLUT) family comprises 14 isoforms with distinct tissue distributions and physiological roles. Inhibitors with different GLUT isoform selectivity profiles produce profoundly different biological outcomes and cannot be substituted for one another . For instance, a pan-GLUT inhibitor like DRB18 broadly suppresses glucose uptake across multiple tissues, potentially causing systemic toxicity, while a highly selective GLUT1 inhibitor like BAY-876 spares GLUT2, GLUT3, and GLUT4, limiting off-target effects in pancreatic β-cells and neurons [1]. GLUT inhibitor-1 occupies a middle ground, selectively targeting GLUT1 and GLUT3 while sparing a wide panel of non-GLUT targets, making it a distinct tool for studying cancers and autoimmune conditions where dual GLUT1/GLUT3 inhibition is mechanistically relevant [2]. Substituting a GLUT1-selective or pan-GLUT inhibitor for GLUT inhibitor-1 would alter the experimental outcome due to differences in target engagement and systemic effects [3].

Quantitative Differentiation Evidence: GLUT Inhibitor-1 vs. Key Comparators


Isoform Selectivity Profile: GLUT Inhibitor-1 vs. BAY-876

GLUT inhibitor-1 inhibits both GLUT1 and GLUT3 with nanomolar potency (IC50: 242 nM and 179 nM, respectively), whereas BAY-876 is a highly selective GLUT1 inhibitor (IC50: 2 nM) with >100-fold selectivity over GLUT2, GLUT3, and GLUT4 [1]. This differential selectivity means GLUT inhibitor-1 is suited for studies where dual GLUT1/GLUT3 inhibition is desired, while BAY-876 is preferred for GLUT1-specific interrogation .

GLUT1 GLUT3 isoform selectivity cancer metabolism

Off-Target Selectivity: GLUT Inhibitor-1 vs. Pan-GLUT Inhibitors

GLUT inhibitor-1 demonstrates selectivity for GLUT1 and GLUT3 over a panel of 31 diverse receptors, ion channels, and transporters at a concentration of 10 µM, indicating a favorable off-target profile [1]. In contrast, pan-GLUT inhibitors like DRB18 inhibit multiple GLUT isoforms (GLUT1-4) without isoform selectivity, potentially leading to broader metabolic disruption [2].

selectivity off-target GLUT drug discovery

Oral Pharmacokinetics in Rodents: GLUT Inhibitor-1 vs. BAY-876

GLUT inhibitor-1 exhibits moderate oral bioavailability in mice (F=45.4%) and rats (F=49.4%) with measurable plasma exposure (Cmax: 2525 ng/mL in mice, 1675 ng/mL in rats) . BAY-876 is also orally bioavailable but with a higher reported oral bioavailability in preclinical species (F >85% in mice), reflecting different pharmacokinetic properties .

oral bioavailability pharmacokinetics in vivo mouse rat

Functional Inhibition of Cancer Cell Glucose Uptake and Migration

In OSCC cells, GLUT inhibitor-1 at 200 nM significantly reduced glucose uptake, decreased the ADP:ATP ratio, and suppressed both cell migration and invasion in wound-healing and Transwell assays [1]. While similar functional assays have been reported for other GLUT inhibitors (e.g., WZB117 inhibits A549 and MCF7 proliferation with IC50 ~10 µM), the specific concentration-response relationship in OSCC cells is unique to GLUT inhibitor-1 and provides a quantitative benchmark for this cellular model [2].

oral squamous cell carcinoma glucose uptake cell migration functional assay

Plasma Protein Binding: Implications for Free Drug Concentration

GLUT inhibitor-1 exhibits very high plasma protein binding in both mouse (B/P ratio = 0.05) and rat (B/P ratio = 0.05), indicating that only 5% of the drug is free and pharmacologically active in plasma . This is comparable to many small molecule inhibitors (e.g., some kinase inhibitors show >99% binding), but contrasts with less highly bound GLUT inhibitors like WZB117, where protein binding data is not extensively reported [1].

plasma protein binding pharmacokinetics free fraction mouse rat

Optimal Use Cases for GLUT Inhibitor-1 Based on Quantitative Evidence


Investigating Dual GLUT1/GLUT3 Inhibition in Cancer Metabolism

Researchers studying tumor types that co-express GLUT1 and GLUT3 (e.g., glioblastoma, oral squamous cell carcinoma) can use GLUT inhibitor-1 to simultaneously block both transporters at nanomolar concentrations [1]. The compound's oral bioavailability enables convenient in vivo administration in rodent xenograft models, while its selectivity over a broad panel of off-targets minimizes confounding pharmacological effects [2].

Oral In Vivo Studies Requiring Sustained GLUT1/GLUT3 Inhibition

The oral bioavailability (F~45-49%) and defined plasma exposure (Cmax up to 2525 ng/mL in mice) of GLUT inhibitor-1 make it suitable for oral dosing in murine models of cancer or autoimmune disease, where sustained target engagement is needed . Researchers can use the provided PK parameters (t1/2: 0.79 h mouse, 2.59 h rat) to design appropriate dosing intervals .

Differentiating GLUT1 vs. GLUT3 Contributions in Cellular Glucose Uptake

By comparing the effects of GLUT inhibitor-1 (dual GLUT1/GLUT3 inhibitor) with those of a highly selective GLUT1 inhibitor (e.g., BAY-876) or a pan-GLUT inhibitor (e.g., DRB18), researchers can dissect the relative contributions of GLUT1 and GLUT3 to glucose uptake in specific cell types [3]. This experimental design leverages the distinct isoform selectivity profiles of these probes.

Evaluating Anti-Metastatic Effects in OSCC Models

The demonstrated ability of GLUT inhibitor-1 to suppress migration and invasion of OSCC cells at 200 nM provides a rationale for its use in anti-metastatic studies [4]. The compound can be employed both in vitro (scratch wound and Transwell assays) and in vivo (experimental metastasis models) to assess the role of GLUT1/GLUT3-mediated glucose uptake in cancer cell dissemination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for GLUT inhibitor-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.